1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione
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Overview
Description
1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
The synthesis of 1-chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione typically involves the chlorination of 2-methylanthraquinone in the presence of iodine . The reaction conditions include heating the mixture to a specific temperature to facilitate the chlorination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
These compounds share similar structural features but differ in their functional groups and positions, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications .
Properties
CAS No. |
61539-64-8 |
---|---|
Molecular Formula |
C16H11ClO5 |
Molecular Weight |
318.71 g/mol |
IUPAC Name |
1-chloro-4,7-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H11ClO5/c1-6-3-9(19)12-13(14(6)17)15(20)8-4-7(18)5-10(22-2)11(8)16(12)21/h3-5,18-19H,1-2H3 |
InChI Key |
WTKUUVJCYQHQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3)O)OC)O |
Origin of Product |
United States |
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